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molecular formula C46H30N4 B8485823 6,6'-bis(9-phenyl-9H-carbazol-3-yl)-3,3'-bipyridine

6,6'-bis(9-phenyl-9H-carbazol-3-yl)-3,3'-bipyridine

Cat. No. B8485823
M. Wt: 638.8 g/mol
InChI Key: DFXUXXRFKMRLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328086B2

Procedure details

A mixture of (9-phenyl-9H-carbazol-3-yl)boronic acid (1.41 g, 4.92 mmol), 6,6′-dibromo-3,3′-bipyridine (0.750 g, 2.39 mmol), tetrakis(triphenylphosphine)palladium(0) (0.166 g, 0.143 mmol), Na2CO3 (1.59 g, 15.0 mmol), H2O (15 mL) and THF (25 mL) was degassed with argon for about 25 min while stirring. The reaction mixture was then maintained at about 85° C. under argon. Upon confirming consumption of the starting material by thin layer chromatography (TLC) (SiO2, dichloromethane), the reaction was cooled to RT and poured over CH2Cl2 (ca. 350 mL). The organics were then washed with saturated NaHCO3, H2O and brine, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude via flash chromatography (SiO2, 100% CH2Cl2 to 29:1 CH2Cl2-acetone) afforded Compound 22 (0.98 g, 64%) as an off-white solid. MS (ES+) m/z: 639 (C46H30N4 requires 639).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:24]1[N:29]=[CH:28][C:27]([C:30]2[CH:31]=[N:32][C:33](Br)=[CH:34][CH:35]=2)=[CH:26][CH:25]=1.C([O-])([O-])=O.[Na+].[Na+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][C:16]([C:24]4[N:29]=[CH:28][C:27]([C:30]5[CH:31]=[N:32][C:33]([C:16]6[CH:17]=[CH:18][C:19]7[N:7]([C:1]8[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=8)[C:8]8[C:13]([C:14]=7[CH:15]=6)=[CH:12][CH:11]=[CH:10][CH:9]=8)=[CH:34][CH:35]=5)=[CH:26][CH:25]=4)=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)B(O)O
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=1C=NC(=CC1)Br
Name
Quantity
1.59 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
0.166 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for about 25 min
Duration
25 min
CUSTOM
Type
CUSTOM
Details
consumption of the starting material by thin layer chromatography (TLC) (SiO2, dichloromethane)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
ADDITION
Type
ADDITION
Details
poured over CH2Cl2 (ca. 350 mL)
WASH
Type
WASH
Details
The organics were then washed with saturated NaHCO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude via flash chromatography (SiO2, 100% CH2Cl2 to 29:1 CH2Cl2-acetone)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C1=CC=C(C=N1)C=1C=NC(=CC1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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